molecular formula C19H19N5O B13781833 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine CAS No. 87540-43-0

3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine

Cat. No.: B13781833
CAS No.: 87540-43-0
M. Wt: 333.4 g/mol
InChI Key: YXLVDYVQRPEGHT-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the desired triazolophthalazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolophthalazines with various functional groups.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and bioavailability, while the ethoxy group provides additional sites for chemical modification .

Properties

87540-43-0

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline

InChI

InChI=1S/C19H19N5O/c1-4-25-17-7-5-6-15-16(17)12-20-24-18(21-22-19(15)24)13-8-10-14(11-9-13)23(2)3/h5-12H,4H2,1-3H3

InChI Key

YXLVDYVQRPEGHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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